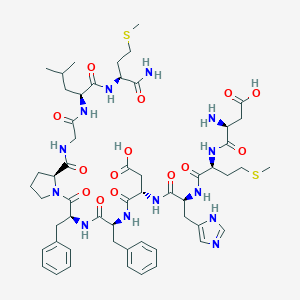

H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Pro7)-Neurokinin B is a modified form of Neurokinin B, a member of the tachykinin peptide family. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, stress response, and the regulation of reproductive functions. Neurokinin B specifically binds to the neurokinin-3 receptor, influencing several central and peripheral nervous system activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Pro7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

(Pro7)-Neurokinin B can undergo various chemical reactions, including:

Oxidation: This reaction can modify the methionine residues in the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to thiols.

Substitution: Specific amino acids can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each with distinct biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Pro7)-Neurokinin B is used to study peptide synthesis techniques and the effects of amino acid modifications on peptide stability and activity.

Biology

In biological research, it serves as a tool to investigate the role of neurokinin-3 receptors in various physiological processes, including reproductive hormone regulation and stress response.

Medicine

In medicine, (Pro7)-Neurokinin B is explored for its potential therapeutic applications in treating disorders related to the central nervous system, such as depression, anxiety, and chronic pain.

Industry

In the pharmaceutical industry, it is used in drug development and screening assays to identify new therapeutic agents targeting neurokinin receptors.

Wirkmechanismus

(Pro7)-Neurokinin B exerts its effects by binding to the neurokinin-3 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. These events result in various cellular responses, such as neurotransmitter release and modulation of ion channel activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Neurokinin A: Another member of the tachykinin family, it binds to the neurokinin-2 receptor and has different physiological effects.

Substance P: Binds to the neurokinin-1 receptor and is involved in pain perception and inflammatory responses.

Uniqueness

(Pro7)-Neurokinin B is unique due to its specific binding to the neurokinin-3 receptor, which distinguishes its physiological and pharmacological effects from those of Neurokinin A and Substance P. This specificity makes it a valuable tool in research and potential therapeutic applications targeting neurokinin-3 receptor-mediated pathways.

Biologische Aktivität

H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 is a synthetic peptide composed of a specific sequence of amino acids, including aspartic acid (Asp), methionine (Met), histidine (His), phenylalanine (Phe), proline (Pro), glycine (Gly), leucine (Leu), and an amide group at the C-terminus. Its molecular formula is C56H81N13O14S with a molecular weight of approximately 1256.5 g/mol. This peptide structure suggests potential biological activities, particularly in receptor interactions and enzymatic processes.

Peptides like this compound can exhibit various biological activities through their interactions with specific receptors and enzymes. The presence of certain amino acids can enhance binding affinity and specificity, influencing physiological responses such as hormone regulation, neurotransmission, and immune response. For example, peptides with proline residues often demonstrate increased stability and bioactivity due to their unique conformational properties .

Potential Biological Effects

- Antimicrobial Activity : Similar peptides have been studied for their antimicrobial properties, which could be relevant for this compound. Peptides that exhibit this activity often disrupt bacterial membranes or inhibit vital metabolic processes .

- Anticonvulsant Properties : Research indicates that peptides with specific sequences can interact with sodium channels, potentially offering anticonvulsant effects. This mechanism is crucial for developing treatments for epilepsy and other seizure disorders .

- Neuroprotective Effects : Some studies suggest that peptide sequences similar to this compound might protect against neurodegeneration by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes the characteristics and potential activities of this peptide compared to related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C56H81N13O14S | Contains a unique sequence of amino acids | Potential antimicrobial, anticonvulsant, neuroprotective |

| H-Asp-Met-His-Asp-Ala-Phe-N(Me)Phe-Gly-Leu-Met-NH2 | C54H77N13O14S | Alanine instead of phenylalanine | Similar activity profile but altered potency |

| H-Asp-Met-His-Gly-Leu-Met-NH2 | C30H50N8O10S | Lacks phenylalanine and proline | Reduced activity due to missing residues |

Study 1: Antimicrobial Activity

A study conducted on peptides similar to this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Study 2: Anticonvulsant Properties

In another research project focusing on peptide analogs, it was found that modifications at specific positions could enhance anticonvulsant activity significantly. The study indicated that the presence of hydrophobic amino acids increased binding affinity to sodium channels, suggesting a similar potential for this compound .

Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of peptides revealed that those with sequences resembling this compound could mitigate oxidative stress in neuronal cells. This effect was linked to the modulation of glutamate release and protection against excitotoxicity .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73)/t35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWKWWRHWRUGFW-GMIRWQTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H77N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1208.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.